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molecular formula C8H6FNOS B184401 (6-Fluorobenzo[d]thiazol-2-yl)methanol CAS No. 197364-68-4

(6-Fluorobenzo[d]thiazol-2-yl)methanol

Cat. No. B184401
M. Wt: 183.2 g/mol
InChI Key: JFMAENBYNXKRTD-UHFFFAOYSA-N
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Patent
US05736487

Procedure details

16.5 mg of lithium borohydride were added to a solution of 106.1 mg of methyl (6-fluorobenzothiazol-2-yl)formate [prepared as described in step (a) above] in 2.1 ml of methanol cooled in an ice-water bath, and the resulting mixture was stirred at the same temperature for 10 minutes. At the end of this time a further 10 mg of lithium borohydride were added to the reaction mixture which was then stirred at the same temperature for a further 10 minutes. Water was then added to the reaction mixture and the resulting mixture was extracted with ethyl acetate. The resulting extract was washed consecutively with water and an aqueous sodium chloride solution and then dried over sodium sulfate. The solvent was then removed by evaporation under reduced pressure to give 93.1 mg of the title compound as a crude white crystalline solid.
Quantity
16.5 mg
Type
reactant
Reaction Step One
Quantity
106.1 mg
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].[F:3][C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([C:11](OC)=[O:12])[S:10][C:6]=2[CH:5]=1.O>CO>[F:3][C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([CH2:11][OH:12])[S:10][C:6]=2[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
16.5 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
106.1 mg
Type
reactant
Smiles
FC1=CC2=C(N=C(S2)C(=O)OC)C=C1
Name
Quantity
2.1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mg
Type
reactant
Smiles
[BH4-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at the same temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
STIRRING
Type
STIRRING
Details
was then stirred at the same temperature for a further 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The resulting extract
WASH
Type
WASH
Details
was washed consecutively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous sodium chloride solution and then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=CC2=C(N=C(S2)CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 93.1 mg
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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